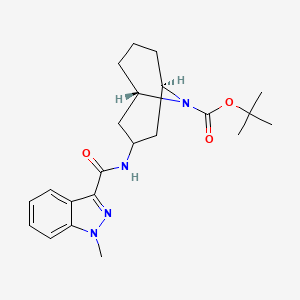
N-Boc 9-Desmethyl endo-Granisetron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc 9-Desmethyl endo-Granisetron is a chemical compound used as an intermediate in the synthesis of 9-Desmethyl endo-Granisetron Hydrochloride, which is an impurity in the synthesis of Granisetron Hydrochloride. Granisetron Hydrochloride is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-Boc 9-Desmethyl endo-Granisetron involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction can be carried out under various conditions, including ultrasound irradiation and catalyst-free conditions, which provide a green and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as in laboratory preparation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc 9-Desmethyl endo-Granisetron can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents such as trifluoroacetic acid (TFA), oxalyl chloride in methanol, or other acidic conditions.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, oxalyl chloride in methanol, and hydrochloric acid in organic solvents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include the deprotected amine (9-Desmethyl endo-Granisetron) and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Boc 9-Desmethyl endo-Granisetron is primarily used as an intermediate in the synthesis of Granisetron Hydrochloride, which is a potent antiemetic used in cancer therapy and postoperative care . Its applications extend to:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with serotonin receptors.
Medicine: Integral in the production of antiemetic drugs.
Industry: Utilized in the pharmaceutical industry for the synthesis of therapeutic agents.
Mecanismo De Acción
The mechanism of action of Granisetron, the final product synthesized from N-Boc 9-Desmethyl endo-Granisetron, involves the selective inhibition of type 3 serotonergic (5-HT3) receptors. This inhibition prevents nausea and vomiting by blocking the action of serotonin in the central and peripheral nervous systems .
Comparación Con Compuestos Similares
Similar Compounds
Granisetron: The parent compound, used as an antiemetic.
Ondansetron: Another 5-HT3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound with a similar mechanism of action.
Uniqueness
N-Boc 9-Desmethyl endo-Granisetron is unique due to its specific role as an intermediate in the synthesis of Granisetron Hydrochloride. Its Boc-protected form allows for selective reactions and modifications, making it a valuable compound in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C22H30N4O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
tert-butyl (1S,5R)-3-[(1-methylindazole-3-carbonyl)amino]-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)26-15-8-7-9-16(26)13-14(12-15)23-20(27)19-17-10-5-6-11-18(17)25(4)24-19/h5-6,10-11,14-16H,7-9,12-13H2,1-4H3,(H,23,27)/t14?,15-,16+ |
Clave InChI |
COLBPNVCPQMTQE-MQVJKMGUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















